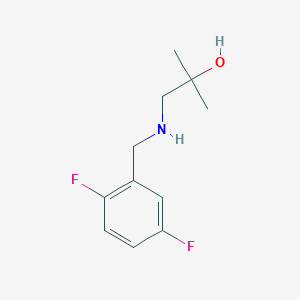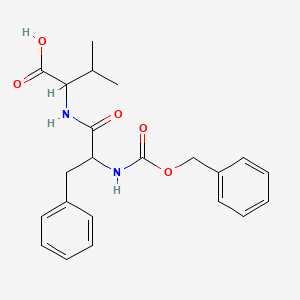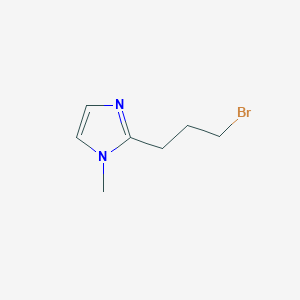![molecular formula C12H23N7O4 B12101027 2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide](/img/structure/B12101027.png)
2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-GLY-ARG-GLY-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (arginine and glycine) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The acetyl group is introduced at the N-terminus using acetic anhydride. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of AC-GLY-ARG-GLY-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
AC-GLY-ARG-GLY-NH2 can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can target the peptide bonds, leading to the breakdown of the peptide into individual amino acids.
Substitution: The acetyl and amide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like acetic anhydride or other acylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Citrulline and other oxidized derivatives.
Reduction: Free amino acids (glycine and arginine).
Substitution: Modified peptides with different functional groups at the N-terminus or C-terminus.
Scientific Research Applications
AC-GLY-ARG-GLY-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as wound healing and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of AC-GLY-ARG-GLY-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue plays a crucial role in binding to negatively charged sites on proteins, facilitating various biological processes. The peptide can modulate signaling pathways by influencing the activity of enzymes and receptors, leading to downstream effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
Acetyl-Glycine-Glycine-Alanine-Amide (AC-GLY-GLY-ALA-NH2): Similar structure but with alanine instead of arginine.
Acetyl-Glycine-Arginine-Alanine-Amide (AC-GLY-ARG-ALA-NH2): Similar structure but with alanine at the C-terminus.
Acetyl-Glycine-Arginine-Glycine (AC-GLY-ARG-GLY): Similar structure but without the amide group at the C-terminus.
Uniqueness
AC-GLY-ARG-GLY-NH2 is unique due to the presence of the arginine residue, which imparts specific binding properties and biological activities. The combination of glycine and arginine residues allows for versatile interactions with various molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C12H23N7O4 |
|---|---|
Molecular Weight |
329.36 g/mol |
IUPAC Name |
2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C12H23N7O4/c1-7(20)17-6-10(22)19-8(3-2-4-16-12(14)15)11(23)18-5-9(13)21/h8H,2-6H2,1H3,(H2,13,21)(H,17,20)(H,18,23)(H,19,22)(H4,14,15,16) |
InChI Key |
KZGGGXCZHOKQED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![8-(2-fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12101009.png)
![6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12101010.png)

![1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-methyl-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B12101026.png)
